molecular formula C25H22D7N9O8 B1165189 Methotrexate-d7 Diglutamate

Methotrexate-d7 Diglutamate

Cat. No. B1165189
M. Wt: 590.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Stable isotope labeled (deuterated) internal standard for Methotrexate metabolite. Product of Auspep Pty Ltd.

Scientific Research Applications

1. Pharmacological Studies

Methotrexate-d7 Diglutamate, a derivative of Methotrexate, has been studied in various pharmacological contexts. Rhee and Galivan (1986) explored the conversion of methotrexate to 7-hydroxymethotrexate and its diglutamate in cultured rat hepatic cells, demonstrating its formation and accumulation within the cells (Rhee & Galivan, 1986). Howell et al. (1980) investigated the plasma concentrations of methotrexate and its diglutamate, revealing various cross-reactivities with methotrexate-related compounds (Howell, Wang, Hosoya, & Sutow, 1980).

2. Cell Culture Studies

Rosenblatt et al. (1977) conducted studies on the synthesis of methotrexate polyglutamates in cultured human cells, shedding light on the formation of these compounds in a cellular context (Rosenblatt, Whitehead, Dupont, Vuchich, Vera, & Scriver, 1977). Morrison and Allegra (1987) formulated the polyglutamation kinetics of methotrexate in human breast cancer cells, providing a mathematical model for understanding these processes (Morrison & Allegra, 1987).

3. Therapeutic Drug Monitoring and Pharmacogenomics

Stamp et al. (2006) discussed the use of low-dose methotrexate in rheumatoid arthritis, highlighting the importance of therapeutic drug monitoring and the potential role of pharmacogenomics (Stamp, Roberts, Kennedy, Barclay, O’Donnell, & Chapman, 2006). Rubio et al. (1998) examined the effects of glutamine on methotrexate efficacy and toxicity, providing insights into how nutritional supplementation might influence methotrexate metabolism (Rubio, Cao, Hutchins, Westbrook, & Klimberg, 1998).

4. Synthetic Approaches and Enzyme Studies

Piper, McCaleb, and Montgomery (1983) focused on the synthetic approach to poly(gamma-glutamyl) conjugates of methotrexate, providing valuable information for the development of methotrexate analogs (Piper, McCaleb, & Montgomery, 1983). Yao et al. (1996) cloned and characterized human gamma-glutamyl hydrolase, an enzyme crucial for understanding methotrexate metabolism (Yao, Schneider, Ryan, & Galivan, 1996).

properties

Molecular Formula

C25H22D7N9O8

Molecular Weight

590.6

Origin of Product

United States

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